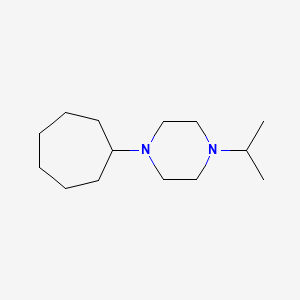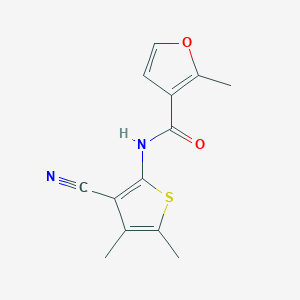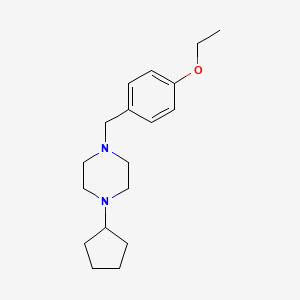![molecular formula C16H10Cl2N4O3 B10888353 2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888353.png)
2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is a complex organic compound that features both aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including dichlorophenyl, furaldehyde, nitro, and pyridyl, makes it a versatile molecule for chemical reactions and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone typically involves the following steps:
-
Formation of 5-(3,4-Dichlorophenyl)-2-furaldehyde
Starting Materials: 3,4-dichlorobenzaldehyde and furfural.
Reaction: A condensation reaction under acidic or basic conditions to form the furaldehyde derivative.
-
Formation of 2-(5-Nitro-2-pyridyl)hydrazine
Starting Materials: 5-nitro-2-pyridinecarboxylic acid and hydrazine hydrate.
Reaction: A hydrazinolysis reaction to form the hydrazine derivative.
-
Coupling Reaction
Starting Materials: 5-(3,4-dichlorophenyl)-2-furaldehyde and 2-(5-nitro-2-pyridyl)hydrazine.
Reaction: A Schiff base formation reaction under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furaldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-(3,4-Dichlorophenyl)-2-furancarboxylic acid.
Reduction: 5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone: Similar structure but with an amino group instead of a nitro group.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(2-pyridyl)hydrazone: Lacks the nitro group on the pyridyl ring.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(4-nitro-2-pyridyl)hydrazone: Nitro group positioned differently on the pyridyl ring.
Uniqueness
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is unique due to the specific positioning of the nitro group on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This compound’s combination of functional groups allows for diverse chemical modifications and applications, making it a valuable molecule in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H10Cl2N4O3 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10Cl2N4O3/c17-13-4-1-10(7-14(13)18)15-5-3-12(25-15)9-20-21-16-6-2-11(8-19-16)22(23)24/h1-9H,(H,19,21)/b20-9+ |
InChI-Schlüssel |
WASXPNSNZVCONF-AWQFTUOYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[3-(1H-pyrazol-1-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10888298.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B10888301.png)
![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate](/img/structure/B10888306.png)
![11-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10888321.png)
![4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10888323.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10888333.png)
![1-[(2-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10888340.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)
![2-[(2E)-2-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-5-nitropyridine](/img/structure/B10888361.png)

